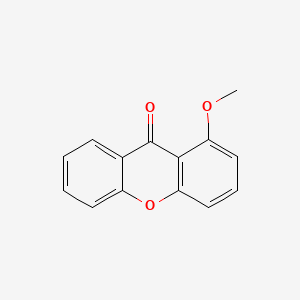
1-methoxyxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxyxanthen-9-one: is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens . The compound this compound features a methoxy group at the 1-position, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxyxanthen-9-one typically involves the following steps:
Aroylation Reaction: The initial step often involves a nucleophilic aroylation reaction where an aroyl group is introduced to the xanthone core.
Cyclization: The intermediate product undergoes cyclization to form the xanthone structure.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-methoxyxanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
1-methoxyxanthen-9-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methoxyxanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by activating the Nrf2 pathway.
Anti-inflammatory Activity: It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Xanthen-9-one: The parent compound without the methoxy group.
1-Hydroxy-9H-xanthen-9-one: A hydroxylated derivative with different biological activities.
Azaxanthones: Compounds with nitrogen atoms in the xanthone structure, exhibiting unique properties.
Uniqueness
1-methoxyxanthen-9-one is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activities. This modification can enhance its potential as a therapeutic agent and its utility in various industrial applications .
Eigenschaften
CAS-Nummer |
6563-60-6 |
|---|---|
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O3/c1-16-11-7-4-8-12-13(11)14(15)9-5-2-3-6-10(9)17-12/h2-8H,1H3 |
InChI-Schlüssel |
IVWOUZKNCGFRBC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |
Key on ui other cas no. |
6563-60-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















